(4-(3-フルオロフェノキシ)フェニル)ボロン酸

概要

説明

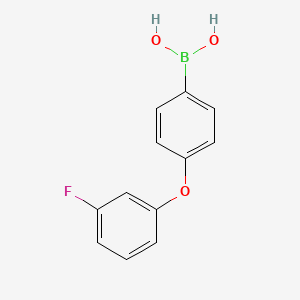

“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a boronic acid derivative with a molecular weight of 232.02 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “(4-(3-Fluorophenoxy)phenyl)boronic acid” can be represented by the formula C12H10BFO3 .Chemical Reactions Analysis

Boronic acids, such as “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of boronic acids with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical and Chemical Properties Analysis

“(4-(3-Fluorophenoxy)phenyl)boronic acid” is a solid substance with a molecular weight of 232.02 . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用

センシングアプリケーション

“(4-(3-フルオロフェノキシ)フェニル)ボロン酸”を含むボロン酸は、研究のさまざまな分野でますます利用されています . それらは、ジオールやフッ化物またはシアン化物アニオンなどの強力なルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性につながります . これらのアプリケーションは、均一なアッセイまたは不均一な検出にすることができます .

蛍光センサー

ルイス酸として、ボロン酸は水溶液中で1,2-または1,3-ジオールと可逆的に共有結合して5員または6員環状エステルを形成し、蛍光の大きな変化をもたらします . この現象に基づいて、ボロン酸化合物は、炭水化物またはその他の物質を認識するためのセンサーとしてよく開発されています .

生物学的ラベル付け

ボロン酸のジオールとの重要な相互作用は、生物学的ラベル付けから幅広い分野での利用を可能にします . これには、ボロン酸とタンパク質の相互作用、それらの操作、および細胞のラベル付けが含まれます .

タンパク質の操作と修飾

ボロン酸は、タンパク質相互作用の分野で成長を見せています。 それらはタンパク質の操作と修飾に使用されます .

分離技術

ボロン酸は、分離技術にも使用されます . それらは、グリコシル化分子の電気泳動に使用されます .

治療薬の開発

ボロン酸は、治療薬の開発に使用されます . それらは、腫瘍細胞の増殖、進行、および転移を増加させるセリンプロテアーゼおよびキナーゼ酵素の阻害剤として使用されます .

インスリンの制御放出

ボロン酸は、インスリンの制御放出のためにポリマーに用いられます .

腫瘍のホウ素中性子捕捉療法

Safety and Hazards

将来の方向性

Boronic acids, including “(4-(3-Fluorophenoxy)phenyl)boronic acid”, are increasingly being used in diverse areas of research. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acids lies in their continued use in these areas, as well as in the development of new applications and methodologies .

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of (4-(3-Fluorophenoxy)phenyl)boronic acid involves its role in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by (4-(3-Fluorophenoxy)phenyl)boronic acid are related to the Suzuki–Miyaura coupling reaction. This reaction is a key process in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .

Result of Action

The result of the action of (4-(3-Fluorophenoxy)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-(3-Fluorophenoxy)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a role, is known for its mild and functional group tolerant reaction conditions .

生化学分析

Biochemical Properties

(4-(3-Fluorophenoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of (4-(3-Fluorophenoxy)phenyl)boronic acid is with serine proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue . Additionally, (4-(3-Fluorophenoxy)phenyl)boronic acid can interact with diols and hydroxyl-containing biomolecules, forming stable cyclic boronate esters . These interactions are crucial in the design of enzyme inhibitors and diagnostic tools.

Cellular Effects

The effects of (4-(3-Fluorophenoxy)phenyl)boronic acid on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(3-Fluorophenoxy)phenyl)boronic acid can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells . Moreover, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of (4-(3-Fluorophenoxy)phenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of enzymes by forming covalent bonds with active site residues. For example, (4-(3-Fluorophenoxy)phenyl)boronic acid inhibits serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(3-Fluorophenoxy)phenyl)boronic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that (4-(3-Fluorophenoxy)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells . These temporal effects are important considerations for the design of experiments and therapeutic applications.

Dosage Effects in Animal Models

The effects of (4-(3-Fluorophenoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been shown to inhibit proteasome activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, (4-(3-Fluorophenoxy)phenyl)boronic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

(4-(3-Fluorophenoxy)phenyl)boronic acid is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and conjugation with glucuronic acid . The resulting metabolites are then excreted in the urine. Additionally, (4-(3-Fluorophenoxy)phenyl)boronic acid can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of (4-(3-Fluorophenoxy)phenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, (4-(3-Fluorophenoxy)phenyl)boronic acid can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of (4-(3-Fluorophenoxy)phenyl)boronic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting of (4-(3-Fluorophenoxy)phenyl)boronic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . For example, the presence of a fluorophenoxy group in the compound’s structure may enhance its ability to cross cellular membranes and reach its target sites .

特性

IUPAC Name |

[4-(3-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKLNXCGVYJBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681907 | |

| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029438-36-5 | |

| Record name | [4-(3-Fluorophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)

![2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393595.png)

![tert-Butyl 6-bromo-4H-spiro[benzo[d][1,3]dioxine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1393597.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)

![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylpiperidine-4-carboxylic acid](/img/structure/B1393603.png)